p-Benzoquinone imine

Catalog No.
S598095
CAS No.
3009-34-5
M.F
C6H5NO
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Benzoquinone imine

CAS Number

3009-34-5

Product Name

p-Benzoquinone imine

IUPAC Name

4-iminocyclohexa-2,5-dien-1-one

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H

InChI Key

WELKBINNNXKQQS-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=N

Synonyms

1,4-benzoquinone imine, 1,4-benzoquinoneimine

Canonical SMILES

C1=CC(=O)C=CC1=N

p-Benzoquinone Imine as a Toxic Metabolite

The primary application of p-BQI in research lies in its role as a toxic metabolite of acetaminophen (paracetamol) []. Acetaminophen is a widely used pain reliever and fever reducer. However, at high doses, it can undergo metabolism in the liver by cytochrome P-450 enzymes to form a small amount of p-BQI [].

p-Benzoquinone imine is an organic compound characterized by a quinone structure with an imine functional group. It is derived from p-benzoquinone and features a nitrogen atom double-bonded to a carbon atom of the benzene ring. This compound is known for its reactivity due to the electrophilic nature of the quinone moiety, which allows it to participate in various

  • Reduction Reactions: It can be reduced to its corresponding semiquinone imine by agents such as NADPH-cytochrome P-450 reductase, which plays a crucial role in metabolic pathways .
  • Conjugation with Glutathione: The compound reacts rapidly with reduced glutathione, yielding products such as 3-(glutathion-S-yl)acetaminophen, indicating its potential role in detoxification processes .
  • Polymerization: In the presence of phenolic compounds, p-benzoquinone imine can undergo coupling reactions, leading to the formation of polymers. For instance, it has been shown to react with aniline to produce conducting polymers like polyaniline .

p-Benzoquinone imine exhibits notable biological activities:

  • Toxicity: It is implicated in hepatotoxicity, particularly in the context of acetaminophen metabolism. The compound can induce oxidative stress and alter cellular energy metabolism in liver cells .
  • Antioxidant Properties: Some studies suggest that its reduction products may have antioxidant properties, potentially mitigating oxidative damage in biological systems .

The synthesis of p-benzquinone imine can be achieved through various methods:

  • Oxidation of Aniline Derivatives: The oxidation of aniline in acidic conditions leads to the formation of p-benzquinone imine as a byproduct alongside polyaniline .
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing p-benzoquinone imines from phenolic compounds using metal catalysts .
  • Chemical Oxidation: Traditional chemical oxidation processes utilizing oxidizing agents can also yield this compound from suitable precursors.

p-Benzoquinone imine finds applications in several fields:

  • Conducting Polymers: It is utilized in the synthesis of conducting polymers such as polyaniline, which have applications in electronics and sensors due to their electrical conductivity .
  • Pharmaceuticals: Due to its reactivity and biological activity, it is studied for potential applications in drug development and as a model for understanding drug metabolism and toxicity mechanisms.
  • Dyes and Pigments: Its derivatives are explored for use as dyes and pigments due to their vibrant colors and stability.

Studies on p-benzquinone imine interactions reveal its complex behavior in biological systems:

  • Glutathione Interactions: Research indicates that p-benzoquinone imine interacts with glutathione, forming conjugates that may influence detoxification pathways and cellular responses to oxidative stress .
  • Radical Formation: The compound has been shown to form radical species during its reduction process, contributing to its biological effects and potential toxicity mechanisms .

p-Benzoquinone imine shares structural similarities with other compounds but possesses unique characteristics that distinguish it:

Compound NameStructure TypeKey Features
N-acetyl-p-benzoquinone imineQuinone imine derivativeMore stable; involved in acetaminophen metabolism
o-Benzoquinone imineIsomer of benzoquinoneDifferent reactivity patterns; less studied
p-BenzoquinoneParent compoundLacks the imine functionality; more reactive towards nucleophiles

p-Benzoquinone imine's unique reactivity profile and biological implications make it a significant compound for further research in both synthetic chemistry and pharmacology.

XLogP3

0.3

Wikipedia

1,4-benzoquinone imine

Dates

Modify: 2024-04-14
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types